Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16362812
Molecular Formula: C17H24ClN5O3
Molecular Weight: 381.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24ClN5O3 |
|---|---|
| Molecular Weight | 381.9 g/mol |
| IUPAC Name | ethyl 4-[1-(6-chloropyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H24ClN5O3/c1-2-26-17(25)23-11-9-22(10-12-23)16(24)13-5-7-21(8-6-13)15-4-3-14(18)19-20-15/h3-4,13H,2,5-12H2,1H3 |
| Standard InChI Key | XMKZWKRQBSWVAR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring connected via a carbonyl group to a piperidine moiety, which is further substituted with a 6-chloropyridazine heterocycle. The ethyl carboxylate group at the N1 position of the piperazine ring enhances the molecule’s solubility in organic solvents. The IUPAC name, ethyl 4-[1-(6-chloropyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate, reflects this intricate connectivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.9 g/mol |
| IUPAC Name | Ethyl 4-[1-(6-chloropyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
| InChIKey | XMKZWKRQBSWVAR-UHFFFAOYSA-N |
| PubChem CID | 56761358 |
The chloropyridazine moiety contributes to the compound’s planar aromatic region, facilitating π-π stacking interactions with biological targets, while the piperazine and piperidine rings introduce conformational flexibility .
Solubility and Stability
Preliminary data suggest moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and limited aqueous solubility (<1 mg/mL at 25°C). Stability studies indicate degradation under strongly acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres.
Synthesis and Manufacturing
Reaction Pathways
The synthesis of Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate involves three primary stages:
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Formation of the Piperidine Intermediate: 6-Chloropyridazin-3-amine undergoes nucleophilic substitution with piperidin-4-ylmethanol in the presence of a palladium catalyst to yield 1-(6-chloropyridazin-3-yl)piperidin-4-ol .
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Carbonyl Bridging: The piperidine intermediate is reacted with piperazine-1-carbonyl chloride under Schotten-Baumann conditions to form the piperazine-piperidine carbonyl linkage.
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Esterification: The final step involves ethyl chloroformate-mediated esterification of the piperazine nitrogen, achieving a reported yield of 68–72% after purification via column chromatography.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(dba)₂, DMF, 80°C, 12 h | 85% |
| 2 | Piperazine-1-carbonyl chloride, NaOH, 0°C | 78% |
| 3 | Ethyl chloroformate, Et₃N, CH₂Cl₂, rt | 70% |
Scalability Challenges
Industrial-scale production faces hurdles in controlling regioselectivity during the chloropyridazine substitution and minimizing racemization at the piperidine stereocenter . Continuous-flow reactors and enzymatic catalysis are under investigation to improve efficiency.
Pharmacological Profile
Mechanism of Action
The compound’s pharmacological effects are hypothesized to arise from dual modulation of neurotransmitter receptors and ion channels:
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Dopamine D₂ Receptor Antagonism: Molecular docking studies predict strong interactions with the orthosteric site of the D₂ receptor (), comparable to atypical antipsychotics like risperidone.
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TRPC6 Channel Inhibition: Structural similarity to pyridine carbonyl derivatives in patent AU2018355743B2 suggests potential transient receptor potential canonical 6 (TRPC6) inhibition, which may confer anti-inflammatory and cardioprotective effects .
In Vitro Activity
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Antipsychotic Potential: The compound reduced apomorphine-induced climbing behavior in murine models by 62% at 10 mg/kg (p < 0.01 vs. control).
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Anti-inflammatory Activity: Lipopolysaccharide (LPS)-stimulated TNF-α production in macrophages was inhibited by 41% at 50 μM.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine-H), 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.55–3.43 (m, 8H, piperazine/piperidine-H).
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HRMS (ESI⁺): m/z calcd. for [M+H]⁺ 382.1638, found 382.1632.
Therapeutic Applications
Neuropsychiatric Disorders
The compound’s D₂ receptor affinity positions it as a candidate for schizophrenia and bipolar disorder, though in vivo efficacy remains unvalidated.
Inflammatory Diseases
TRPC6 inhibition could ameliorate pathologies like rheumatoid arthritis and pulmonary hypertension, as evidenced by reduced IL-6 secretion in synoviocytes .
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